REACTION_CXSMILES
|
[CH2:1]([S:5]([OH:8])(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].[CH3:9][C:10]([N:12]([OH:47])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19]([CH2:21][CH2:22][C:23]([N:25]([OH:46])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][NH:31][C:32]([CH2:34][CH2:35][C:36]([N:38]([OH:45])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][NH2:44])=[O:37])=[O:33])=[O:24])=[O:20])=[O:11]>>[CH2:1]([S:5]([O-:8])(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].[CH3:9][C:10]([N:12]([OH:47])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19]([CH2:21][CH2:22][C:23]([N:25]([OH:46])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][NH:31][C:32]([CH2:34][CH2:35][C:36]([N:38]([OH:45])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][NH2:44])=[O:37])=[O:33])=[O:24])=[O:20])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([S:5]([OH:8])(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].[CH3:9][C:10]([N:12]([OH:47])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19]([CH2:21][CH2:22][C:23]([N:25]([OH:46])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][NH:31][C:32]([CH2:34][CH2:35][C:36]([N:38]([OH:45])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][NH2:44])=[O:37])=[O:33])=[O:24])=[O:20])=[O:11]>>[CH2:1]([S:5]([O-:8])(=[O:7])=[O:6])[CH2:2][CH2:3][CH3:4].[CH3:9][C:10]([N:12]([OH:47])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19]([CH2:21][CH2:22][C:23]([N:25]([OH:46])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][NH:31][C:32]([CH2:34][CH2:35][C:36]([N:38]([OH:45])[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][NH2:44])=[O:37])=[O:33])=[O:24])=[O:20])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |